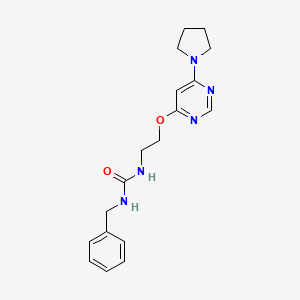![molecular formula C6H12ClN B2534196 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1706431-47-1](/img/structure/B2534196.png)
6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” is a chemical compound with the molecular weight of 133.62 . It is a powder at room temperature . This compound is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate then undergoes an alkaline reaction in anhydrous THF, combining with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The InChI code for this compound is 1S/C6H11N.ClH/c1-4-5-2-7-3-6(4)5;/h4-7H,2-3H2,1H3;1H/t4-,5-,6+; .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 133.62 .Safety and Hazards
The safety information for “6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for “6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” could involve more efficient synthesis methods. For instance, the development of an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis has been suggested .
Propiedades
IUPAC Name |
6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-5-2-7-3-6(4)5;/h4-7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNUXHWIKJQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)



![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)
![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)


![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)
![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)